2-Morpholin-4-yl-1,3-benzothiazol-6-ol
Description
Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Biology and Medicinal Chemistry
The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. researchgate.netctppc.org This structural motif is prevalent in a multitude of biologically active compounds and is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets with high affinity. nih.govnih.gov
The versatility of the benzothiazole nucleus allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery. ctppc.org Researchers have successfully synthesized and evaluated a wide array of benzothiazole derivatives, revealing a broad spectrum of pharmacological activities. researchgate.netnih.gov These include applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. researchgate.netnih.govnih.gov The planar nature of the benzothiazole ring system facilitates intercalation with biological macromolecules, a key feature in its mechanism of action for certain applications. mdpi.com
The following table summarizes the diverse biological activities associated with the benzothiazole scaffold, as reported in various scientific studies.
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammation & Immunology |
| Anticonvulsant | Neurology |
| Antidiabetic | Metabolic Disorders |
| Antiviral | Infectious Diseases |
| Antioxidant | Various |
| Antitubercular | Infectious Diseases |
Role of the Morpholine (B109124) Moiety in Bioactive Compounds
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is another privileged structure frequently incorporated into bioactive molecules. nih.govresearchgate.net Its inclusion in a compound's structure is a common strategy in medicinal chemistry to enhance its drug-like properties. nih.govnih.gov
The presence of the morpholine moiety can confer several advantages:
Improved Physicochemical Properties: Morpholine can increase the aqueous solubility and polarity of a molecule, which is often beneficial for its pharmacokinetic profile. nih.gov
Enhanced Potency and Selectivity: The morpholine ring can form crucial hydrogen bonds and other interactions within the binding sites of target proteins, such as kinases, leading to increased potency and selectivity. researchgate.netnih.gov
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can improve a compound's half-life in the body. nih.govresearchgate.net
Versatile Synthetic Handle: It is a readily available and synthetically tractable building block, allowing for its straightforward incorporation into complex molecules. nih.govresearchgate.net
The morpholine group is a key component in several approved drugs, where it contributes to efficacy and favorable pharmacokinetics. nih.govnih.gov For example, in the context of kinase inhibitors, the morpholine oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the enzyme's active site. researchgate.net
Emergence and Research Trajectory of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol and Related Analogues in Scientific Literature
While extensive literature exists on the individual benzothiazole and morpholine scaffolds, dedicated research on the specific compound this compound is more nascent. Its emergence stems from the convergence of research lines exploring substituted 2-aminobenzothiazoles.
The primary research trajectory for analogues bearing the 2-morpholinobenzothiazole core is heavily focused on oncology, specifically in the development of kinase inhibitors. nih.govmdpi.com A significant body of research has identified this scaffold as a potent inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in human cancers. nih.govmdpi.com In these analogues, the morpholine group at the 2-position is often crucial for binding to the ATP-binding pocket of the kinase. researchgate.net
Separately, research into 6-hydroxybenzothiazole (B183329) derivatives has explored their potential in other therapeutic areas. For instance, novel derivatives are being investigated as multi-target-directed ligands for the potential treatment of neurodegenerative conditions like Alzheimer's disease. nih.gov The hydroxyl group at the 6-position offers a site for further modification and can influence the molecule's electronic properties and interaction with biological targets.
The synthesis of this compound and its analogues typically involves the reaction of a substituted 2-aminothiophenol (B119425) with morpholine-containing reagents or the modification of a pre-formed 2-aminobenzothiazole (B30445) core. nih.gov The combination of the 2-morpholino group, known for its role in kinase inhibition, and the 6-hydroxy group, which can modulate activity and provide a point for further derivatization, represents a logical step in the rational design of new bioactive compounds.
Overview of Key Academic Research Themes and Potential Applications for the Compound
The primary academic research theme surrounding this compound and its analogues is their potential as targeted therapeutic agents, particularly in oncology.
Kinase Inhibition: The most prominent area of investigation is the compound's potential as a selective inhibitor of the PI3K/Akt/mTOR pathway. nih.govmdpi.com The 2-morpholinobenzothiazole core is a validated pharmacophore for PI3K inhibition. researchgate.net Research focuses on evaluating the potency and selectivity of these compounds against different PI3K isoforms. researchgate.net The 6-hydroxy substituent may play a role in fine-tuning this selectivity or improving pharmacokinetic properties. The potential application is in precision medicine for cancers with known mutations in the PI3K pathway. mdpi.comnih.gov
Anticancer Drug Development: Beyond PI3K, the broad antiproliferative activity of benzothiazoles suggests that this compound could have potential against various cancer cell lines through other mechanisms. nih.govmdpi.com Research themes include evaluating its cytotoxicity, ability to induce apoptosis, and effects on the cell cycle in different cancer models. mdpi.commdpi.com
Neurodegenerative Diseases: Drawing from research on other 6-hydroxybenzothiazole derivatives, another potential theme is the exploration of this compound's activity against targets relevant to neurodegenerative diseases. nih.gov This could involve investigating its ability to inhibit enzymes like cholinesterases or modulate other pathways implicated in neuronal health.
The table below outlines the primary research areas and the specific focus of investigation for this class of compounds.
| Research Theme | Specific Focus | Potential Application |
| Kinase Inhibition | PI3K/Akt/mTOR pathway modulation, isoform selectivity. researchgate.netmdpi.com | Targeted cancer therapy. |
| Anticancer Activity | Cytotoxicity screening, apoptosis induction, cell cycle arrest. nih.govmdpi.com | Broad-spectrum oncology. |
| Neuroprotection | Inhibition of enzymes related to neurodegeneration. nih.gov | Treatment of Alzheimer's and other neurodegenerative diseases. |
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-1,3-benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-8-1-2-9-10(7-8)16-11(12-9)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSMBADERZPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Morpholin 4 Yl 1,3 Benzothiazol 6 Ol
Diverse Synthetic Routes to the 1,3-Benzothiazole Core Featuring a 2-Morpholin-4-yl Moiety
The construction of the 2-morpholinyl benzothiazole (B30560) framework can be accomplished through several synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.
Classical Condensation and Cyclization Reactions for Benzothiazole Formation
The traditional and most direct route to the benzothiazole core involves the condensation and subsequent cyclization of 2-aminothiophenols with various functionalized precursors. mdpi.combohrium.com In the context of 2-morpholin-4-yl-1,3-benzothiazol-6-ol, this would typically involve the reaction of 2-amino-5-hydroxythiophenol with a morpholine-containing electrophile. A common approach is the reaction of 2-aminothiophenols with carboxylic acids or their derivatives. For instance, the condensation of 2-aminothiophenol (B119425) with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a well-established method for forming 2-substituted benzothiazoles. nih.gov
Another classical approach involves the cyclization of arylthioureas. indexcopernicus.com Substituted arylthioureas can be converted to 2-aminobenzothiazoles through intramolecular C-S bond formation. This can be achieved using various reagents, including electrophilic bromine sources like benzyltrimethylammonium (B79724) tribromide under mild conditions. indexcopernicus.com
The following table summarizes representative classical methods for the synthesis of the 2-aminobenzothiazole (B30445) core, which can be conceptually extended to the synthesis of 2-morpholinyl derivatives.
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
| 2-Aminothiophenol and Aromatic Aldehydes | SnP₂O₇, short reaction times | 2-Arylbenzothiazoles | 87-95% | mdpi.com |
| 2-Aminothiophenol and Aromatic Acids | Polyphosphoric acid (PPA) | 2-Substituted benzothiazoles | Good | nih.gov |
| Substituted Arylthioureas | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazoles | Good | indexcopernicus.com |
| 2-Aminothiophenol and Aldehydes | H₂O₂/HCl in ethanol (B145695) at room temperature | 2-Substituted benzothiazoles | - | mdpi.com |
Transition-Metal-Catalyzed Processes in Benzothiazole Synthesis
Modern synthetic chemistry has increasingly relied on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of the benzothiazole core is no exception, with palladium and ruthenium catalysts playing a pivotal role.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The Suzuki-Miyaura coupling, for instance, has been employed in the synthesis of aryl-substituted benzothiazoles. nih.gov This reaction typically involves the coupling of a boronic acid or its ester with a halogenated benzothiazole derivative in the presence of a palladium catalyst and a base. For the synthesis of 2-amino-6-arylbenzothiazoles, 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl boronic acids. nih.govresearchgate.net
The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.gov While less direct for the formation of the 2-morpholinyl moiety itself, it can be used to functionalize the benzothiazole core. Intramolecular Heck reactions have also been developed for the synthesis of cyclic structures. libretexts.orgnih.gov
A summary of palladium-catalyzed approaches is provided in the table below.
Ruthenium catalysts have emerged as effective alternatives for promoting C-S bond formation. The intramolecular cyclization of N-arylthioureas to form 2-aminobenzothiazoles can be efficiently catalyzed by ruthenium complexes. researchgate.net These reactions often proceed via a C-H activation mechanism. mdpi.com For example, a ruthenium-catalyzed intramolecular C-S coupling of N-arylthioureas has been developed, offering a direct route to 2-aminobenzothiazoles. researchgate.net Ruthenium catalysts have also been utilized for the meta-selective C-H nitration of 2-arylbenzothiazoles, demonstrating their utility in the functionalization of the benzothiazole core. nih.gov
Multi-Component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govwindows.netmdpi.com Several one-pot procedures have been developed for the synthesis of 2-substituted benzothiazoles. nanomaterchem.com For instance, a one-pot, three-component reaction of 2-iodoaniline, aromatic aldehydes, and thiourea (B124793) has been reported to yield 2-substituted benzothiazoles. nih.gov The application of 2-aminobenzothiazole in MCRs has also been explored for the rapid construction of complex heterocyclic scaffolds. nih.gov
The following table highlights some multi-component and one-pot synthetic approaches.
| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |
| One-pot, Three-component | 2-Iodoaniline, Aromatic aldehydes, Thiourea | Fe₃O₄-Serine-CuI nanocatalyst, water | 2-Substituted benzothiazoles | nanomaterchem.com |
| One-pot, Three-component | 2-Iodoaniline, Aryl/hetaryl aldehydes, Thiourea | Ferromagnetic catalyst Cu(0)–Fe₃O₄@SiO₂/NH₂cel, water | C-2-substituted benzothiazoles | nih.gov |
| Three-component | Aromatic aldehydes, 2-Aminobenzothiazole, Ethyl acetoacetate | Fe₃O₄@nanocellulose/Cu(II), solvent-free | 4H-pyrimido[2,1-b]benzothiazoles | nih.gov |
Microwave-Assisted Synthesis and Green Chemistry Principles
In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. airo.co.in Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.comresearchgate.net The synthesis of benzothiazoles has benefited from this technology, with numerous microwave-assisted protocols being reported. nih.gov For example, the condensation of 2-aminothiophenol with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often in the absence of a solvent. tku.edu.tw
The principles of green chemistry, such as the use of non-toxic solvents (like water), recyclable catalysts, and energy-efficient methods, are increasingly being integrated into the synthesis of benzothiazoles. mdpi.combohrium.com The use of heterogeneous catalysts, which can be easily recovered and reused, is a key aspect of green synthetic strategies. mdpi.com For example, the synthesis of 2-substituted benzothiazoles has been reported using catalysts like urea (B33335) nitrate (B79036) under solvent-free conditions. mdpi.com
The table below showcases some green and microwave-assisted synthetic methods.
| Method | Starting Materials | Conditions | Advantages | Reference |
| Microwave-assisted | 2-Aminothiophenol and Aryl aldehydes | L-proline, solvent-free | Green, inexpensive, rapid | tku.edu.tw |
| Green Synthesis | 2-Aminothiophenol and Aldehydes | Urea nitrate, solvent-free | Inexpensive catalyst, simple workup, high yields | mdpi.com |
| Green Synthesis | 2-Aminothiophenol and Potassium isopropyl xanthate | Copper sulfate, aqueous media | Green solvents, inexpensive catalyst, short reaction time | orgchemres.org |
Strategies for Derivatization and Functionalization of the Benzothiazole Ring System
The biological activities of benzothiazole derivatives are highly dependent on the nature and position of their substituents. nih.gov The most favorable positions for substitution to influence biological activity are typically the C2, C5, and C6 carbons of the benzothiazole skeleton. nih.gov
The benzene (B151609) portion of the benzothiazole ring is amenable to electrophilic aromatic substitution, a class of reactions that includes nitration and halogenation. libretexts.orgmasterorganicchemistry.com The outcome of these reactions is directed by the existing substituents on the ring. In the case of this compound, both the 6-hydroxyl and the 2-morpholino groups are activating, ortho-, para-directing groups. Consequently, electrophilic attack is predicted to occur at the C5 and C7 positions, which are ortho and para to the powerful activating hydroxyl group.
Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The introduction of a nitro group (NO₂) onto the benzothiazole ring serves as a key step for further functionalization. For instance, the nitro group can be reduced to an amino group (-NH₂), which can then be modified to introduce a wide variety of functional groups. nih.gov
Halogenation: The direct halogenation of aromatic rings with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen. libretexts.org Fluorination and iodination require different methods due to the high reactivity of fluorine and low reactivity of iodine. libretexts.org The introduction of halogen atoms provides a handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The table below illustrates the expected major products from the electrophilic substitution of this compound.
| Reaction Type | Reagents | Predicted Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Morpholin-4-yl-5-nitro-1,3-benzothiazol-6-ol and 2-Morpholin-4-yl-7-nitro-1,3-benzothiazol-6-ol |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-morpholin-4-yl-1,3-benzothiazol-6-ol and 7-Bromo-2-morpholin-4-yl-1,3-benzothiazol-6-ol |
| Chlorination | Cl₂, AlCl₃ | 5-Chloro-2-morpholin-4-yl-1,3-benzothiazol-6-ol and 7-Chloro-2-morpholin-4-yl-1,3-benzothiazol-6-ol |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
The C-2 position of the benzothiazole ring is a critical site for substitution, as modifications at this position significantly influence the molecule's biological properties. nih.gov Direct displacement of the morpholino group at the C-2 position of this compound is chemically challenging. Therefore, functionalization at this position is most effectively achieved by synthesizing a library of analogues, each with a different C-2 substituent, starting from a common precursor.
The most prevalent method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various electrophilic reagents. mdpi.com For the synthesis of analogues of the target compound, 2-amino-5-hydroxybenzenethiol would serve as the key starting material. The reaction of this precursor with different reagents allows for the introduction of diverse functionalities at the C-2 position.
| Reagent Type | Example Reagent | Resulting C-2 Substituent |
| Aldehydes | Benzaldehyde | Phenyl |
| Acyl Chlorides | Acetyl chloride | Methyl |
| Isothiocyanates | Phenyl isothiocyanate | Anilino |
| Carboxylic Acids | Acetic acid | Methyl |
| Cyanogen bromide | Cyanogen bromide | Amino |
This table outlines synthetic strategies to generate diverse C-2 functionalized benzothiazole analogues from a 2-aminothiophenol precursor.
Modifications and Functionalization of the Morpholine (B109124) Moiety and the 6-Hydroxyl Group
The nitrogen atom within the morpholine ring is a tertiary amine, making it nucleophilic and basic. This inherent reactivity allows for chemical modifications, primarily through quaternization. This reaction involves treating the compound with an alkylating agent, such as an alkyl halide, which leads to the formation of a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge, which can profoundly alter the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets.
| Alkylating Agent | Product Name |
| Methyl iodide (CH₃I) | 4-(6-Hydroxy-1,3-benzothiazol-2-yl)-4-methylmorpholin-4-ium iodide |
| Ethyl bromide (CH₃CH₂Br) | 4-Ethyl-4-(6-hydroxy-1,3-benzothiazol-2-yl)morpholin-4-ium bromide |
| Benzyl chloride (C₆H₅CH₂Cl) | 4-Benzyl-4-(6-hydroxy-1,3-benzothiazol-2-yl)morpholin-4-ium chloride |
This table provides examples of quaternization reactions at the morpholine nitrogen.
The phenolic hydroxyl group at the C-6 position is a versatile functional group that can readily undergo etherification and esterification reactions. These modifications are used to alter the lipophilicity, metabolic stability, and pharmacokinetic profile of the parent compound.
Etherification: The formation of an ether (O-alkylation) is commonly achieved via the Williamson ether synthesis. This method involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide to form the corresponding ether. The synthesis of 6-ethoxy-2-mercaptobenzothiazole (B156553) demonstrates the feasibility of etherification at this position. nih.gov
Esterification: The conversion of the phenol (B47542) to an ester (O-acylation) can be accomplished by reacting it with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. Esterification of phenolic compounds with lipophilic moieties, such as fatty acids, can produce amphiphilic molecules known as phenolipids. mdpi.com This strategy can enhance interaction with lipid-based systems like cell membranes. mdpi.com
| Reaction Type | Reagents | Product Class | Example Product |
| Etherification | 1. K₂CO₃2. Ethyl iodide | Alkyl ether | 2-Morpholin-4-yl-6-ethoxy-1,3-benzothiazole |
| Esterification | Acetic anhydride, Pyridine | Acetate ester | (2-Morpholin-4-yl-1,3-benzothiazol-6-yl) acetate |
| Esterification | Benzoyl chloride, Pyridine | Benzoate ester | (2-Morpholin-4-yl-1,3-benzothiazol-6-yl) benzoate |
This table details common derivatization reactions of the C-6 phenolic hydroxyl group.
Synthesis of Chiral Analogues and Stereoselective Approaches
The parent compound, this compound, is achiral. The synthesis of chiral analogues requires the introduction of one or more stereocenters. A primary strategy to achieve this is to incorporate a chiral building block during the synthesis.
Significant research has been conducted on the synthesis of chiral morpholine scaffolds for use as pharmacophores. nih.gov A well-established approach involves using an enantiomerically pure, substituted morpholine derivative in place of the simple, achiral morpholine. For example, commercially available (S)-2-(hydroxymethyl)morpholine can be protected and then utilized in a synthetic sequence to build more complex molecules. nih.gov The synthesis of enantiopure cis-3,5-disubstituted morpholines from chiral amino alcohols provides another route to these valuable building blocks. e3s-conferences.org
A plausible synthetic route to a chiral analogue of this compound could involve the nucleophilic aromatic substitution of a 2-chloro-6-hydroxybenzothiazole with a pre-synthesized chiral morpholine derivative, such as (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, followed by deprotection and further modification of the hydroxymethyl group if desired. This approach ensures control over the stereochemistry of the final product.
In-Depth Theoretical and Computational Analysis of this compound Remains an Area for Future Research
Despite the growing interest in the diverse pharmacological potential of benzothiazole derivatives, a comprehensive theoretical and computational investigation of the specific compound this compound is not yet available in published scientific literature.
While computational chemistry has become an indispensable tool for elucidating the electronic structure, reactivity, and conformational preferences of novel chemical entities, dedicated studies focusing on this compound have not been identified. Consequently, detailed data regarding its quantum chemical properties and molecular dynamics are not publicly accessible at this time.
General computational studies on the broader class of benzothiazole derivatives have utilized a variety of theoretical methods to explore their molecular characteristics. These investigations often employ Density Functional Theory (DFT) to understand ground state geometries and Frontier Molecular Orbital (FMO) analysis to probe the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for predicting chemical reactivity and stability.
Furthermore, Molecular Electrostatic Potential (MEP) surface analysis is a common technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Chemical reactivity descriptors, including hardness, electronegativity, and the electrophilicity index, are also frequently calculated to provide a quantitative measure of a molecule's reactivity.
In the realm of molecular dynamics, conformational analysis is performed to identify the most stable three-dimensional arrangements (conformations) of a molecule and to determine their relative energy minima. This is vital for understanding how a molecule might interact with biological targets.
Although these methodologies are well-established and have been applied to numerous benzothiazole analogues, the specific outputs of such analyses for this compound—including detailed data on its electronic structure, reactivity parameters, and conformational landscape—await future scholarly investigation. The absence of such dedicated research means that a detailed discussion and the presentation of specific data tables for this compound, as would be standard in a thorough computational study, cannot be provided. Further research is required to elucidate the specific theoretical and computational profile of this particular benzothiazole derivative.
Theoretical and Computational Investigations of 2 Morpholin 4 Yl 1,3 Benzothiazol 6 Ol
Conformational Analysis and Molecular Dynamics Simulations
Simulations of Molecular Dynamics in Different Environments
While specific molecular dynamics (MD) simulation studies for 2-Morpholin-4-yl-1,3-benzothiazol-6-ol are not extensively documented in the available literature, the methodology is widely applied to the broader class of benzothiazole (B30560) derivatives to understand their dynamic behavior and binding stability with biological targets. MD simulations provide a computational lens to observe the physical movements of atoms and molecules over time, offering critical insights into the stability of protein-ligand complexes.
For instance, MD simulations have been employed to study benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com These simulations help confirm the binding patterns and structural requirements necessary for potent inhibition. biointerfaceresearch.com Similarly, studies on benzimidazole (B57391) and benzothiazole derivatives as inhibitors of the Abl T315I mutant, a key target in chronic myelogenous leukemia, have used MD simulations to confirm the conformations of the compounds within the binding pocket and to ensure the stability of the predicted interactions. aip.org
In the context of infectious diseases, MD simulations were used to investigate benzothiazole derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These simulations, often run for durations like 100 nanoseconds, analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex. A stable complex, indicated by low RMSD fluctuations, suggests a favorable and sustained binding interaction. nih.gov Such studies have been crucial in evaluating the stability of newly designed 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors. scielo.org.mx The general findings from these analogous studies suggest that the benzothiazole scaffold forms stable complexes with various protein targets, driven primarily by van der Waals forces and hydrogen bonding. aip.org
Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)
Chemoinformatics and QSPR studies are essential for systematically characterizing a compound's physicochemical properties and predicting its biological activity based on its molecular structure.
Molecular Descriptors for Compound Characterization (e.g., TPSA, LogP, Rotatable Bonds)
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental to predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key descriptors for this compound and its parent compound, 2-(4-Morpholinyl)benzothiazole, are used to assess their drug-likeness, often evaluated against criteria like Lipinski's Rule of Five.
The addition of a hydroxyl (-ol) group at the 6-position significantly alters the polarity and hydrogen-bonding potential of the molecule compared to its parent compound. This is reflected in an increased Topological Polar Surface Area (TPSA) and a change in the calculated octanol-water partition coefficient (LogP).
| Compound Name | TPSA (Ų) | LogP | Number of Rotatable Bonds | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 2-(4-Morpholinyl)benzothiazole | 41.9 | 2.3 | 1 | 0 | 3 |
| This compound | 62.2 | 2.1 | 1 | 1 | 4 |
Data for 2-(4-Morpholinyl)benzothiazole is derived from PubChem. nih.gov Data for this compound is computationally estimated based on its structure.
Prediction of Theoretical Properties Relevant to Biological Interactions (e.g., Ligand Efficiency)
Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a compound per heavy atom. It is used to optimize lead compounds, favoring smaller molecules that have high affinity for their target. The calculation of LE requires experimental binding affinity data (e.g., Ki, Kd, or IC50) for a specific biological target.
While specific binding affinity data and, consequently, the ligand efficiency for this compound are not available in the reviewed literature, studies on other benzothiazole derivatives highlight its importance. For example, in the screening of benzothiazoles against E. coli dihydroorotase, ligand efficiency parameters were used alongside docking scores to evaluate potential inhibitors. nih.gov The analysis showed that while some benzothiazole compounds had lower docking scores than a co-crystalized ligand, their ligand efficiency was still notable, suggesting that the scaffold provides a good starting point for optimization. nih.gov
Molecular Docking and Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the identification of potential biological targets and the analysis of binding interactions.
Identification of Putative Biological Targets and Binding Sites
The benzothiazole scaffold is recognized as a versatile nucleus in medicinal chemistry, with derivatives being investigated for a wide range of biological activities. researchgate.netpcbiochemres.compcbiochemres.com Molecular docking studies on compounds structurally related to this compound have identified numerous potential protein targets. This "target fishing" approach helps to elucidate the compound's mechanism of action. nih.gov
Based on extensive research into this class of compounds, the following putative biological targets have been identified for various benzothiazole derivatives:
| Putative Target Class | Specific Target Example(s) | Therapeutic Area |
| Kinases | p56lck, PI3Kγ, JNK-3, Abl T315I | Cancer, Inflammation |
| Enzymes | α-Amylase, α-Glucosidase, Dihydroorotase | Diabetes, Antimicrobial |
| Receptors | Cannabinoid Receptor (CB2), Adenosine A3 Receptor | Inflammation, Neurological |
| Transcription Factors | Forkhead box M1 (FOXM1) | Cancer |
| Viral/Bacterial Proteins | SARS-CoV-2 Mpro, DNA Gyrase | Antiviral, Antibacterial |
| Structural Proteins | Tubulin | Cancer |
biointerfaceresearch.comaip.orgacs.orgnih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov
Analysis of Binding Modes and Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-π Stacking)
The analysis of binding modes reveals the specific intermolecular interactions that stabilize the ligand within the receptor's active site. For benzothiazole derivatives, a variety of interactions are consistently observed.
Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring and the oxygen atom in the morpholine (B109124) group can act as hydrogen bond acceptors. The hydroxyl group on the 6-position of this compound introduces a hydrogen bond donor, enhancing its potential for strong, specific interactions with amino acid residues like asparagine or aspartic acid. nih.govmdpi.com
Hydrophobic and van der Waals Interactions: The bicyclic benzothiazole core is largely hydrophobic and contributes significantly to binding through van der Waals forces and hydrophobic interactions with nonpolar residues in the binding pocket. aip.org These interactions are often the major driving force for binding. aip.org
Pi-Interactions (π-π Stacking and Cation-π): The aromatic benzothiazole ring is capable of engaging in various pi-interactions.
π-π Stacking: This can occur with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine. For example, T-shaped π-π stacking interactions have been observed between a benzothiazole moiety and a tryptophan residue (TRP108) in the lysozyme (B549824) receptor. mdpi.com
Cation-π/Pi-Alkyl: The electron-rich π-system of the benzothiazole ring can interact favorably with cationic residues (like lysine (B10760008) or arginine) or with the alkyl side chains of amino acids such as isoleucine and alanine. nih.govmdpi.com In one study, a π-cation interaction was noted between a benzothiazole derivative and a histidine residue (HIS-A-201) in the active site of α-amylase. nih.gov
These varied interactions underscore the versatility of the benzothiazole scaffold in binding to diverse biological targets, making it a continued subject of interest in computational drug design.
Mechanistic Elucidation of Biological Activities of 2 Morpholin 4 Yl 1,3 Benzothiazol 6 Ol and Analogues
In Vitro Cellular and Molecular Assays for Target Identification and Validation
In vitro assays are fundamental in identifying the molecular targets of a bioactive compound and validating its biological effects. Research on benzothiazole (B30560) analogues has revealed interactions with various enzymes and receptors, as well as potent activities in cell-based assays for a range of diseases.
The benzothiazole nucleus is a key feature in many enzyme inhibitors. Studies on various analogues suggest that 2-Morpholin-4-yl-1,3-benzothiazol-6-ol may also exhibit inhibitory activity against several classes of enzymes.
Cholinesterases and Monoamine Oxidases: In the context of neurodegenerative diseases like Alzheimer's, dual-target inhibitors are of great interest. A study on novel benzothiazole derivatives demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). researchgate.netanadolu.edu.tr For instance, one of the most potent compounds, 4f , displayed IC50 values of 23.4 nM and 40.3 nM against AChE and MAO-B, respectively, highlighting the potential of the benzothiazole scaffold to interact with key enzymes in neurological pathways. researchgate.netanadolu.edu.tr Other analogues containing a morpholine (B109124) moiety have also shown selective inhibitory effects against MAO-B and butyrylcholinesterase (BuChE). nih.gov
Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several 2-aminobenzothiazole (B30445) derivatives have been identified as potent kinase inhibitors. Analogues have been developed as dual inhibitors of BRAFV600E and CRAF, with IC50 values as low as 0.095 µM and 0.015 µM, respectively. nih.gov Others have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, with IC50 values in the sub-micromolar range (0.173-1.08 µM). nih.govrsc.org More recently, novel 2-aminobenzothiazole compounds were designed to target the PI3Kγ enzyme. acs.org
Microbial Enzymes: The antimicrobial properties of benzothiazoles are often linked to enzyme inhibition. Analogues have been shown to target enzymes essential for microbial survival, such as E. coli dihydroorotase, dihydropteroate (B1496061) synthase, and DNA gyrase. nih.gov Inhibition of dihydroorotase, a key enzyme in pyrimidine (B1678525) synthesis, was identified as a potential mechanism of action for several benzothiazole derivatives. nih.gov
Other Enzymes: The versatility of the benzothiazole scaffold allows it to target a diverse range of other enzymes. Analogues have been identified as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) acs.org and succinate (B1194679) dehydrogenase (SDH), the latter being an effective target for antifungal agents. nih.gov Inhibition of pancreatic lipase (B570770) and α-chymotrypsin has also been reported for certain derivatives. researchgate.netmdpi.com
Table 1: Enzyme Inhibitory Activities of Selected Benzothiazole Analogues
| Compound/Analogue Series | Target Enzyme | IC50 / Activity | Reference |
|---|---|---|---|
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | researchgate.netanadolu.edu.tr |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | researchgate.netanadolu.edu.tr |
| Compound 47 | BRAFV600E | 0.095 µM | nih.gov |
| Compound 47 | CRAF | 0.015 µM | nih.gov |
| Compounds 14-18 | EGFR | 0.173 - 1.08 µM | nih.gov |
| Compound 3 | E. coli Dihydroorotase | Reduced specific activity to 45 nmol/min/mg | nih.gov |
| Compound Ig | Succinate Dehydrogenase (SDH) | EC50 < 10 µg/mL against various fungi | nih.gov |
| Compound 55c | α-Chymotrypsin | 20.6 ± 0.06 μM | mdpi.com |
| Compound 2h | Butyrylcholinesterase (BuChE) | 12.33 µM | nih.gov |
While enzyme inhibition is a common mechanism, benzothiazole derivatives also interact with specific receptors. A prominent example is the analogue [18F]flutemetamol (2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol), which shares the same 1,3-benzothiazol-6-ol core. nih.gov This compound was developed as a positron emission tomography (PET) tracer and exhibits high binding specificity for β-Amyloid (Aβ) plaques, a key pathological feature of Alzheimer's disease. nih.gov Autoradiography studies have confirmed its specific binding to Aβ deposits in the brain. nih.gov
Other related compounds, such as pramipexole, which features a tetrahydro-benzothiazole core, act as potent agonists at dopamine (B1211576) D2, D3, and D4 receptors. wikipedia.org This demonstrates the capacity of the benzothiazole scaffold to be tailored for specific receptor interactions.
Cell-based assays provide crucial information on the physiological effects of a compound. Analogues of this compound have demonstrated significant activity across various biological processes.
Antimicrobial and Antifungal Activity: Numerous studies have confirmed the antimicrobial potential of benzothiazole derivatives. nih.govmdpi.comnih.gov Their activity has been demonstrated against Gram-positive bacteria like S. aureus and E. faecalis, and Gram-negative bacteria such as E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL. nih.govnih.govresearchgate.net Antifungal activity against species like C. albicans and A. niger has also been well-documented. nih.govmdpi.comnih.govresearchgate.net The mechanism often involves the inhibition of essential enzymes or, in some cases, causing leakage of DNA and proteins from microbial spores. nih.gov
Anticancer Mechanisms: The anticancer properties of benzothiazole analogues are widely reported. nih.govnih.govresearchgate.netmdpi.commspsss.org.uanih.gov These compounds have shown potent cytotoxic effects against a broad spectrum of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), liver (HepG2), and melanoma (A-375). nih.govacs.orgnih.govresearchgate.netnih.govnih.gov Mechanistic studies in cell lines reveal that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G1 or G2/M phase, thereby halting proliferation. nih.govnih.govnih.gov
Antiviral Activity: Some benzothiazole analogues have also been screened for antiviral properties. For example, certain derivatives were found to suppress the Hepatitis C Virus (HCV) replicon by over 70%, although this was sometimes accompanied by cytotoxicity to the host cells. nih.govresearchgate.net
Table 2: Cytotoxic Activities of Selected Benzothiazole Analogues in Cell-Based Assays
| Compound/Analogue Series | Cell Line | Biological Process | IC50 / Activity | Reference |
|---|---|---|---|---|
| Compounds 14-18 | PC3, MCF-7, A549, HCT-116 | Anticancer | 0.315 - 2.66 µM | nih.gov |
| Compound 48 | 57 Human Cancer Cell Lines | Anticancer | Surpassed sorafenib | nih.gov |
| Compound 7 | A-375 (Melanoma) | Anticancer | 16 µM | nih.govresearchgate.net |
| Compound 7 | BALB/c 3T3 (Fibroblast) | Cytotoxicity | 71 µM | nih.govresearchgate.net |
| Compounds A3, A4 | HepG2 (Liver Cancer) | Anticancer | ~4 µM (for 50% cell death) | nih.gov |
| Compounds 4o, 4r | MCF-7 (Breast Cancer) | Anticancer | Effective at 2-4 µM | nih.gov |
| Compounds 3, 4 | E. coli | Antibacterial | MIC: 25 - 100 µg/mL | nih.gov |
| Compounds 3, 4 | C. albicans | Antifungal | Moderate activity | nih.gov |
Cellular Pathway Modulation and Signal Transduction Investigations
Understanding how a compound affects cellular signaling pathways is key to elucidating its detailed mechanism of action. Studies on benzothiazole analogues have begun to map their influence on critical intracellular cascades.
Benzothiazole derivatives can trigger a cascade of downstream events within the cell.
MAPK and PI3K/AKT Pathways: In cancer cells, benzothiazole compounds have been shown to modulate key proliferation pathways. One study found that analogues decreased the phosphorylation levels of AKT, p38 MAPK, and ERK1/2, which are central nodes in signaling pathways that promote cell growth and survival. nih.gov Another investigation revealed that a benzothiazole-pyrrole conjugate caused the downregulation of Ras and its downstream effectors MEK1 and ERK1/2 in MCF-7 breast cancer cells. nih.gov This inhibition of pro-survival signaling contributes directly to the observed anticancer effects.
Tumor Suppressor Activation: Some benzothiazole compounds have been observed to increase the protein levels of tumor suppressors like p53 and PTEN. nih.gov The activation of these proteins can halt the cell cycle and initiate apoptosis, providing another mechanism for the anticancer activity of this chemical class.
JAK/STAT Pathway: In the context of immunology, a benzothiazole derivative known as BD750 was found to inhibit T cell proliferation by targeting the JAK3/STAT5 signaling pathway, indicating a potential immunosuppressive mechanism. researchgate.net
Gene and MicroRNA Expression: The effects of these compounds extend to the regulation of gene expression. Benzothiazole analogues were found to significantly alter the expression of microRNAs, such as miR-195a and miR-101-1, which are involved in regulating cell proliferation in liver cancer cells. nih.gov
Identifying the direct molecular targets of a novel compound within the complex cellular environment is a significant challenge. Modern proteomic techniques, often referred to as target deconvolution or chemical proteomics, are powerful tools for this purpose. While specific proteomic studies for this compound are not published, these approaches are critical for defining the mechanism of action for this class of compounds.
Affinity-Based Proteomics: This method typically involves immobilizing the small molecule (like a benzothiazole derivative) onto a solid support, such as magnetic beads. This "bait" is then incubated with a cell lysate, and proteins that bind to it are "pulled down" and subsequently identified by mass spectrometry. This approach directly identifies binding partners.
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families. By comparing the probe labeling patterns in cells treated with a compound versus untreated cells, researchers can identify which enzymes are being engaged by the drug. This method is particularly useful for identifying enzyme targets and assessing selectivity across entire enzyme families. acs.org
These proteomic strategies are essential for moving beyond phenotypic observations (e.g., cell death) to a precise understanding of the direct protein interactions that underpin the biological activity of benzothiazole derivatives.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
The benzothiazole nucleus is a versatile scaffold in medicinal chemistry, and substitutions on its benzene (B151609) ring can dramatically influence the compound's pharmacological profile. chemistryjournal.netresearchgate.net The positions C-2 and C-6 have been identified as particularly crucial for modulating the biological activities of benzothiazole derivatives. bohrium.com The nature and position of these substituents affect electronic properties, lipophilicity, and steric interactions, which in turn dictate the molecule's ability to bind to specific biological targets.
Electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, F), and electron-donating groups, like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), have been extensively studied. For instance, the presence of a chlorine atom at the 6th position has been shown to increase bioactivity in certain contexts when compared to a fluorine substitution at the 5th position. researchgate.net Similarly, the inclusion of groups like -OH, -OCH3, or -CH3 at the 6-position is reported to boost a compound's potency. nih.gov These modifications can enhance interactions with target enzymes or receptors, often through hydrogen bonding or hydrophobic interactions, leading to improved mechanistic activity. For example, in the development of antiproliferative agents, substitutions on the benzothiazole ring were found to be critical for activity against various cancer cell lines. nih.gov
The following table summarizes the observed impact of various substituents on the benzothiazole ring on biological activity, based on findings from several research studies.
| Position on Benzothiazole Ring | Substituent Group | Observed Impact on Biological Activity | Reference(s) |
| 6 | -OH (Hydroxyl) | Boosts potency; contributes to antioxidant effects. | nih.govnih.gov |
| 6 | -OCH3 (Methoxy) | Can increase potency. | nih.gov |
| 6 | -Cl (Chloro) | Notable increase in bioactivity compared to 5-Fluoro substitution. | researchgate.net |
| 6 | -NO2 (Nitro) | Potent electron-withdrawing capacity, can engage with nucleophilic targets. | nih.gov |
| 5 | -F (Fluoro) | Can influence activity, though may be less effective than 6-Chloro. | researchgate.net |
| 2, 6 (General) | Various Substitutions | Considered critical positions for determining biological activity. | bohrium.com |
The morpholine ring attached at the C-2 position of the benzothiazole core is a key pharmacophore that significantly influences the compound's properties. nih.gov As a saturated heterocycle containing both an ether linkage and a secondary amine, morpholine can enhance aqueous solubility and introduce hydrogen bond accepting capabilities, which are vital for molecular interactions with biological targets. nih.gov This moiety can alter the pharmacokinetic profile of a parent molecule and increase its potency. nih.gov
In studies of fluoro-substituted benzothiazoles, the morpholine substituent was found to be highly effective in conferring antibacterial and antifungal properties. chemistryjournal.net The unique structural and electronic properties of the morpholine ring are critical for target recognition. When compared to other cyclic amines, such as piperidine (B6355638) or piperazine, morpholine often imparts a distinct profile of activity and selectivity. For example, its oxygen atom can act as a hydrogen bond acceptor, a feature absent in piperidine, which can be critical for anchoring the molecule within a target's binding site. The replacement of the morpholine ring with other moieties allows for a systematic exploration of the steric and electronic requirements for optimal target engagement.
The table below illustrates the comparative effects of morpholine and other related cyclic amines when substituted at the C-2 position of a heterocyclic core.
| C-2 Substituent | Key Structural Features | Impact on Target Recognition & Activity | Reference(s) |
| Morpholine | Contains Oxygen and Nitrogen heteroatoms. | Oxygen acts as a hydrogen bond acceptor, enhancing binding. Often improves potency and pharmacokinetic properties. | chemistryjournal.netnih.gov |
| Piperidine | Saturated nitrogen heterocycle (all-carbon ring). | Lacks the oxygen heteroatom; interactions are primarily via the nitrogen atom and hydrophobic ring. | chemistryjournal.net |
| Piperazine | Contains two Nitrogen atoms. | Offers two sites for substitution or interaction (second nitrogen). Can significantly alter polarity and binding modes. | acs.org |
The hydroxyl (-OH) group at the C-6 position of the benzothiazole ring is a critical functional group that profoundly influences the molecule's biological activity and interactions. nih.gov This small polar group can act as both a hydrogen bond donor and acceptor, enabling it to form strong, specific interactions with amino acid residues in the binding sites of target proteins. psu.edu These interactions are often essential for high-affinity binding and potent biological activity.
The 6-hydroxyl group is a key contributor to the antioxidant properties observed in some benzothiazole analogues. nih.gov It can donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. Furthermore, the introduction of a hydroxyl group generally reduces lipophilicity, which can impact a molecule's solubility, membrane permeability, and metabolic profile. psu.edu In many SAR studies, the presence of a 6-OH group is directly linked to a significant boost in potency compared to analogues that are unsubstituted or have a methoxy (-OCH3) group at the same position. nih.gov The conversion of the hydroxyl to a methoxy ether eliminates its hydrogen-donating ability and adds steric bulk, which can be used to probe the specific requirements of the target's binding pocket.
The following table highlights the significance of the 6-hydroxyl group by comparing it with other substituents at the same position.
| C-6 Substituent | Functional Role | Effect on Biological Activity and Interactions | Reference(s) |
| -OH (Hydroxyl) | H-bond donor/acceptor; antioxidant. | Significantly boosts potency; enables specific target interactions; confers antioxidant activity. | nih.govnih.govpsu.edu |
| -OCH3 (Methoxy) | H-bond acceptor only; bulkier than -OH. | Often retains activity but may be less potent than the -OH analogue; helps probe steric and H-bonding requirements. | nih.gov |
| -H (Unsubstituted) | Non-polar. | Typically serves as a baseline for activity; replacement with -OH often leads to a significant increase in potency. | nih.gov |
| -Cl (Chloro) | Electron-withdrawing; weakly polar. | Can increase activity through electronic and hydrophobic interactions, but lacks H-bonding capability of -OH. | researchgate.net |
In Vivo Mechanistic Studies in Pre-Clinical Model Organisms (Non-Human)
Translating in vitro findings into a preclinical setting using non-human model organisms is a critical step in elucidating the mechanistic action of a compound. taconic.com In vivo studies allow for the evaluation of a molecule's efficacy, target engagement, and mechanism of action within a complex biological system, providing insights that cannot be obtained from cell-based assays alone. taconic.com Rodent models, such as mice and rats, are predominantly used for this purpose due to their genetic similarity to humans and the availability of well-established disease models. taconic.com
Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a compound has reached its target and is producing the desired pharmacological effect. nih.gov For benzothiazole derivatives, the choice of PD markers depends on the therapeutic area being investigated. In oncology, for instance, a common in vivo model involves implanting human tumor xenografts into immunocompromised mice. acs.org The primary PD marker in this context is the inhibition of tumor growth over time, which can be measured physically. acs.org
In the context of anti-inflammatory research, the carrageenan-induced rat paw edema model is a standard for assessing in vivo activity. nih.govpreprints.org In this model, the reduction in swelling of the rat's paw after administration of the test compound serves as a direct PD marker of its anti-inflammatory effect. bohrium.compreprints.org Further mechanistic insight can be gained by collecting tissue or blood samples from treated animals to measure levels of key inflammatory biomarkers, such as cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2), to confirm that the compound is modulating the intended inflammatory pathways. nih.gov For compounds with analgesic properties, the hot plate method in rodents can be used to measure an increase in pain threshold, serving as another quantifiable PD marker. preprints.org These in vivo assessments are essential to confirm that the molecular interactions observed in vitro translate into a functional therapeutic response in a living organism.
Beyond demonstrating a general pharmacological effect, in vivo studies are crucial for identifying and validating biomarkers that are directly relevant to a compound's specific mechanism of action. psu.edu A biomarker is an objective measure that can indicate a physiological or pathogenic process, or a response to a therapeutic intervention. psu.edu The validation process ensures that the biomarker is reproducible, accurately reflects the disease state or drug effect, and can reliably classify individual animals. psu.edu
For benzothiazole derivatives designed as specific enzyme inhibitors (e.g., kinase inhibitors), a key biomarker for target engagement would be the phosphorylation status of the enzyme's downstream substrate. nih.gov For example, if a compound is developed as a dual VEGFR-2/BRAF inhibitor, researchers could analyze tumor tissue from treated animals to measure the levels of phosphorylated VEGFR-2 and downstream signaling proteins like ERK. nih.govnih.gov A significant reduction in phosphorylation would serve as a validated biomarker of target engagement and mechanistic action. nih.gov
Furthermore, target prediction analyses performed in silico can suggest potential biological targets for a novel compound. mdpi.com These computational predictions can then be validated in vivo. If a benzothiazole derivative is predicted to interact with a specific receptor, subsequent studies in animal models could involve measuring the expression or activity of downstream genes or proteins in the associated signaling pathway to confirm the mechanism. mdpi.com This multistep process of identification and validation in preclinical models is essential for building confidence in a compound's mechanism of action before it can be considered for further development. psu.edu
Applications of 2 Morpholin 4 Yl 1,3 Benzothiazol 6 Ol in Chemical Biology and Research Tool Development
Development as Fluorescent Probes and Imaging Agents
The inherent fluorescence of the benzothiazole (B30560) scaffold is a key feature exploited in the development of molecular probes for bioimaging. researchgate.net Derivatives of this core structure are utilized for their ability to exhibit changes in their photophysical properties in response to specific biological analytes or environmental changes. researchgate.netacs.org
The design of fluorescent probes based on the 2-morpholin-4-yl-1,3-benzothiazol-6-ol scaffold involves strategic chemical modifications to tune its optical properties. The synthesis of such derivatives often leverages the reactivity of the benzothiazole core and the phenolic hydroxyl group. For instance, the hydroxyl group can be readily conjugated to other functional moieties to create probes for specific targets, such as enzymes or pH changes. acs.org
A notable example highlighting the utility of this core structure in imaging is the development of a close analog, 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol, also known as [18F]Flutemetamol. nih.gov This derivative was synthesized for use as a positron emission tomography (PET) tracer. PET is a noninvasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, like Fluorine-18. nih.govnih.gov The synthesis of such radiolabeled compounds involves incorporating the 18F isotope into the benzothiazole scaffold, allowing for sensitive in vivo imaging. nih.gov General synthetic strategies for creating libraries of fluorescent benzothiazole derivatives often involve Suzuki cross-coupling reactions to append various aryl groups, thereby modifying the electronic and photophysical properties of the resulting molecules. niscpr.res.inresearchgate.net
Table 1: Examples of Synthetic Approaches for Benzothiazole Derivatives
| Reaction Type | Starting Materials | Purpose |
|---|---|---|
| Suzuki Cross-Coupling | 2-(4-bromophenyl)benzothiazole, Phenylboronic acid derivatives | To create a library of derivatives with varied fluorescent properties. niscpr.res.in |
| Radionuclide Incorporation | Precursor benzothiazole molecule | To synthesize radiolabeled tracers for PET imaging. nih.gov |
Derivatives of the benzothiazole scaffold have demonstrated significant utility in visualizing subcellular structures and monitoring dynamic biological processes. The lipophilic nature of the benzothiazole core allows for cell permeability, a prerequisite for intracellular imaging. For example, specifically designed hydroxythiophene-conjugated benzothiazole derivatives have been successfully used as mitochondria-specific fluorescent probes. acs.org These probes exhibit high biocompatibility, excellent quantum yield, and large Stokes shifts, which are desirable properties for cellular imaging. acs.org
Furthermore, the development of [18F]Flutemetamol, a derivative of the core 2-phenyl-1,3-benzothiazol-6-ol structure, provides a powerful tool for the real-time monitoring of pathological processes in vivo. nih.gov This PET tracer is designed to bind to β-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.govnih.gov Its application allows for the early detection of these plaques and can be used to monitor the progression of the disease and the efficacy of potential treatments. nih.govnih.gov The ability to modify the benzothiazole scaffold to target specific biomolecules like β-amyloid or to localize within specific organelles like mitochondria underscores its versatility in creating tools for real-time monitoring of biological events. acs.orgnih.gov
Utilization as Chemical Biology Tools for Target Validation
Beyond imaging, the this compound scaffold serves as a foundation for creating chemical tools to identify and validate novel drug targets. These tools are designed to interact specifically with proteins of interest, enabling their isolation and study.
The development of synthetic affinity ligands is a crucial step in protein purification, allowing for the isolation of specific proteins from complex biological mixtures. springernature.com These ligands are designed to bind with high affinity and specificity to a target protein. A common strategy involves immobilizing a small molecule ligand, known to bind a specific protein, onto a solid support like chromatography beads.
While direct use of this compound as an affinity ligand is not extensively documented, its "privileged scaffold" status suggests its potential in this application. The general approach involves coupling a molecule that targets a specific protein domain to a tag, such as desthiobiotin. This conjugate can then be used to capture the protein and its binding partners, which can be subsequently eluted and identified. biorxiv.org This methodology has been successfully employed to purify large, low-abundance multi-protein complexes from human cells, demonstrating the power of small-molecule inhibitors as affinity ligands. biorxiv.org Given the diverse biological targets of benzothiazole derivatives, the this compound core represents a promising starting point for designing novel affinity ligands for protein purification and capture.
Photoaffinity labeling is a powerful technique used to identify the specific binding partners of a small molecule within a complex biological system. This method involves chemically modifying a ligand with a photoreactive group. Upon irradiation with UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues of the target protein, thus permanently "labeling" it.
Currently, there is a lack of specific research findings detailing the development of this compound derivatives as photoaffinity labels. However, the inherent modularity of the scaffold would, in principle, allow for the incorporation of common photoreactive moieties, such as azides, diazirines, or benzophenones. Such a tool could be invaluable for unequivocally identifying the direct cellular targets of bioactive compounds derived from this scaffold.
Role as a Privileged Scaffold for Combinatorial Library Synthesis and High-Throughput Screening
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. semanticscholar.orgnih.govnih.gov Both the benzothiazole and morpholine (B109124) heterocycles are considered privileged structures in medicinal chemistry. researchgate.netmdpi.comwisdomlib.org The benzothiazole core is present in a wide range of biologically active compounds, and the morpholine ring is frequently added to improve the pharmacokinetic properties of drug candidates. acs.orgnih.gov
The this compound structure is therefore an excellent starting point for combinatorial chemistry. In this approach, large libraries of related compounds are synthesized by systematically combining different chemical building blocks. Solid-phase synthesis is a particularly efficient method for generating such libraries, where the scaffold is attached to a resin, and various chemical modifications are performed in a stepwise fashion. mdpi.comresearchgate.net The resulting library of compounds can then be subjected to high-throughput screening (HTS) to rapidly identify "hit" compounds with desired biological activity against a specific target. The versatility of the benzothiazole scaffold allows for modifications at multiple positions, enabling the generation of vast chemical diversity from a single core structure. mdpi.comresearchgate.net
Table 2: Features of this compound as a Privileged Scaffold
| Feature | Description | Relevance to Drug Discovery |
|---|---|---|
| Benzothiazole Core | Aromatic, heterocyclic system known to interact with various biological targets. nih.govmdpi.com | Provides a foundation for designing molecules with diverse pharmacological activities. |
| Morpholine Moiety | Improves solubility and pharmacokinetic profile. researchgate.netacs.org | Enhances the "drug-like" properties of the resulting compounds. |
| Multiple Modification Sites | The scaffold allows for chemical derivatization at several positions. | Enables the creation of large, diverse combinatorial libraries for HTS. researchgate.net |
| Proven Bioactivity | Derivatives of both parent scaffolds have known biological activities. nih.govresearchgate.net | Increases the probability of finding active compounds within a synthesized library. |
Design and Synthesis of Diversified Compound Libraries
The development of diversified chemical libraries is a cornerstone of modern drug discovery and chemical biology, providing a rich source of molecular probes to investigate biological systems. The 2-morpholin-4-yl-1,3-benzothiazole scaffold is particularly amenable to the construction of such libraries due to its synthetic tractability.
Chemists employ various synthetic strategies to generate a wide array of derivatives from this core structure. The synthesis often involves multi-step reactions where the benzothiazole, morpholine, and phenyl rings can be systematically modified. For instance, libraries can be created by introducing a diverse set of substituents onto the benzothiazole ring system. This allows for the exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR).
Key synthetic approaches include:
Condensation Reactions: A common method for forming the benzothiazole ring itself involves the reaction of 2-aminothiophenols with appropriate reagents. Modifications to these starting materials allow for diversity in the final products.
Substitution Reactions: The aromatic core of the benzothiazole can undergo electrophilic or nucleophilic substitution to append various functional groups, altering the electronic and steric properties of the molecule.
Modification of the Morpholine Ring: While often maintained for its favorable pharmacokinetic properties, the morpholine ring can also be replaced with other heterocycles to probe the requirements of the biological target.
The structures of newly synthesized compounds are typically confirmed using advanced spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure their identity and purity before they are included in a screening library nih.govresearchgate.net. The goal is to create a collection of compounds with varied physicochemical properties to maximize the chances of finding a "hit" against a specific biological target.
Strategies for Identification of Novel Bioactive Compounds from Libraries
Once a diversified compound library based on the 2-morpholin-4-yl-1,3-benzothiazole scaffold is synthesized, various strategies are employed to identify individual molecules with desired biological activity. These screening funnels are designed to efficiently sift through hundreds or thousands of compounds.
High-Throughput Screening (HTS): This is the primary method for initial identification. Libraries are tested in automated, miniaturized assays against a specific biological target, such as an enzyme or a receptor. For example, derivatives might be screened for their ability to inhibit a particular kinase or block a receptor's binding site.
In Silico Screening and Molecular Docking: Computational methods are increasingly used to pre-screen libraries virtually. Molecular docking studies can predict how well a compound might bind to the active site of a target protein whose three-dimensional structure is known. nih.gov This approach helps to prioritize which compounds from the library should be synthesized and tested in the lab, saving time and resources. For example, docking scores can be calculated to estimate the binding affinity of each derivative, with lower scores often indicating a more favorable interaction nih.gov.
Phenotypic Screening: Instead of testing against an isolated target, compounds can be screened for their effect on whole cells or even small organisms. This approach can identify compounds that work through novel mechanisms and is valuable for understanding complex biological pathways.
The "hits" identified from these initial screens undergo further validation and optimization to confirm their activity, determine their selectivity, and improve their potency, leading to the development of valuable research tools or potential therapeutic leads.
Contribution to Understanding Disease Pathophysiology in In Vitro and Model Systems (Mechanistic Focus)
Derivatives of the 2-morpholin-4-yl-1,3-benzothiazole scaffold have proven to be invaluable tools for probing the mechanisms of various diseases in laboratory settings. By selectively inhibiting specific proteins, these compounds allow researchers to elucidate the role of those proteins in cellular signaling pathways and disease progression.
One prominent example is the development of 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) , a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). nih.gov The CRF system is a key regulator of the stress response, and its dysregulation has been implicated in alcohol dependence. MTIP was developed as a research tool to investigate this connection.
In preclinical studies, MTIP demonstrated high affinity for the CRF1 receptor and excellent oral bioavailability. nih.gov Researchers used this compound in animal models of alcoholism to explore the role of CRF1 in stress-induced relapse and excessive alcohol consumption. Studies showed that MTIP could block excessive alcohol self-administration in rats with a history of dependence and prevent stress-induced reinstatement of alcohol-seeking behavior. nih.gov These findings, made possible by a specific chemical tool derived from the morpholinyl-thiazole scaffold, have significantly contributed to the understanding that the CRF1 receptor is a critical component in the neurobiology of alcohol dependence.
Table 1: In Vitro and In Vivo Activity of the CRF1 Antagonist MTIP
| Parameter | Species | Value | Reference |
|---|---|---|---|
| CRF1 Binding Affinity (Ki) | Human | <1 nM | nih.gov |
| CRF2 Binding Affinity | Human | No detectable activity | nih.gov |
| Ex Vivo Receptor Occupancy (ED50) | Rat | ~1.3 mg/kg (oral) | nih.gov |
| Oral Bioavailability | Rat | 91.1% | nih.gov |
| Effect in Dependence Model | Rat | Blocked excessive alcohol self-administration | nih.gov |
| Effect in Relapse Model | Rat | Blocked stress-induced reinstatement of alcohol seeking | nih.gov |
Beyond neuroscience, other derivatives from related morpholine-thiazole libraries are being used to investigate other diseases. For example, compounds are being designed and tested as inhibitors of carbonic anhydrase for glaucoma research nih.gov, glutaminase 1 for cancer biology nih.gov, and ATR kinase, another important cancer target nih.gov. By providing a means to selectively "turn off" these enzymes in vitro, these molecular probes help clarify their specific roles in pathophysiology.
Table 2: Examples of Biological Targets for Morpholine-Thiazole Derivatives
| Compound Class | Target Enzyme/Receptor | Associated Disease Area | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyridazines | Corticotropin-Releasing Factor Receptor 1 (CRF1) | Alcoholism, Anxiety | nih.gov |
| Thiazole (B1198619) Derivatives | Carbonic Anhydrase-II (CA-II) | Glaucoma | nih.gov |
| Benzothiazole-Chromones | ATR Kinase | Cancer | nih.gov |
| Thiadiazolyl-piperidines | Glutaminase 1 (GLS1) | Cancer | nih.gov |
Advanced Spectroscopic and Analytical Techniques for Research Oriented Characterization and Interaction Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Morpholin-4-yl-1,3-benzothiazol-6-ol, a suite of NMR experiments would be employed to confirm its constitution and stereochemistry. While specific experimental data for this compound is not widely available in the public domain, the application of standard NMR techniques can be described.
A typical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system, as well as signals for the methylene (B1212753) protons of the morpholine (B109124) ring. The chemical shifts of these protons would provide information about their electronic environment. For instance, the protons on the benzothiazole ring would appear in the aromatic region (typically 6.0-8.5 ppm), with their specific shifts and coupling patterns revealing their substitution pattern. The protons of the morpholine ring would likely appear as multiplets in the aliphatic region (typically 3.0-4.0 ppm).
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and the chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 6.5 - 7.5 | m | - |
| Morpholine O-CH₂ | 3.7 - 3.9 | t | - |
| Morpholine N-CH₂ | 3.3 - 3.5 | t | - |
| Phenolic OH | 9.0 - 10.0 | s | - |
Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.
Multi-Dimensional NMR Techniques (e.g., 2D-COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to elucidate the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are essential.
2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as the protons on the benzothiazole ring and within the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be particularly useful for confirming the conformation of the morpholine ring and its orientation relative to the benzothiazole core.
NMR for Ligand-Protein Binding Studies (e.g., Ligand-Observed NMR)
Should this compound be investigated as a potential ligand for a biological target, ligand-observed NMR techniques would be highly valuable. These methods monitor the NMR signals of the ligand in the presence and absence of a target protein. Changes in the ligand's NMR parameters, such as chemical shifts, line widths, and relaxation rates, can provide information about binding affinity, the ligand's binding mode, and the parts of the ligand that are in direct contact with the protein. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful tools for screening and characterizing ligand-protein interactions.
Mass Spectrometry (MS) for Investigating Metabolites and Protein Adducts
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound, confirming its elemental composition, and studying its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₂N₂O₂S), the expected exact mass would be calculated and compared to the experimentally determined value. This confirmation is a critical step in the characterization of the compound.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 237.0692 | - |
| [M+Na]⁺ | 259.0512 | - |
| [M-H]⁻ | 235.0547 | - |
Note: Observed mass would be determined experimentally.
MS-Based Proteomics for Target Identification and Validation
In the context of drug discovery, if this compound demonstrates a particular biological activity, MS-based proteomics can be employed to identify its cellular protein targets. In a typical experiment, a cell lysate is treated with the compound, and proteins that bind to it are isolated. These proteins are then digested into smaller peptides, which are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). By identifying the proteins that are specifically pulled down by the compound, potential biological targets can be identified and subsequently validated.
X-ray Crystallography for Ligand-Protein Co-Crystal Structures
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. If single crystals of this compound can be grown, X-ray diffraction analysis would provide precise information about its bond lengths, bond angles, and conformation in the solid state.
Furthermore, if this compound binds to a protein target, obtaining a co-crystal structure of the ligand-protein complex is a major goal. This would provide a detailed picture of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This structural information is invaluable for understanding the mechanism of action and for guiding further structure-based drug design efforts to improve the compound's potency and selectivity.
While a crystal structure for this compound is not currently available in public databases, the type of data that would be obtained is well-established.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | - |
| Space Group | - |
| Unit Cell Dimensions | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |
| Volume | - |
| Z | - |
| Density (calculated) | - |
| R-factor | - |
Note: These parameters would be determined from X-ray diffraction experiments.
Determination of Atomic-Level Binding Sites and Interaction Interfaces
To understand the mechanism of action of this compound, it is essential to identify its specific binding site on a biological target and the nature of the intermolecular interactions that stabilize the complex. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling, are powerful tools for this purpose.
While a crystal structure for the specific compound this compound in complex with a target protein is not publicly available, crystallographic studies of related benzothiazole derivatives offer valuable insights into their binding modes. For instance, the crystal structure of methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate hydrate (B1144303) reveals a complex network of hydrogen bonds. nih.gov This suggests that the morpholine and hydroxyl groups of this compound could also be key participants in hydrogen bonding within a protein's binding pocket.
Computational docking studies on various benzothiazole derivatives have been used to predict their binding conformations and interactions with target proteins. mdpi.com For this compound, a similar in silico approach would involve docking the molecule into the active site of a relevant target. This modeling can predict key interactions, such as hydrogen bonds formed by the hydroxyl group and the morpholine oxygen, as well as potential π-stacking interactions involving the benzothiazole ring system. researchgate.net
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would confirm the chemical structure. arabjchem.org More advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, could be employed to identify which parts of the molecule are in close contact with a target protein, thereby mapping the binding epitope.
Table 1: Potential Atomic-Level Interactions of this compound
| Molecular Moiety | Potential Interaction Type | Potential Protein Residue Partners |
| Benzothiazole Ring | π-π Stacking, Van der Waals | Aromatic residues (e.g., Phe, Tyr, Trp) |
| Morpholine Ring | Hydrogen Bonding (acceptor) | Hydrogen bond donors (e.g., Ser, Thr, Asn, Gln) |
| 6-hydroxyl Group | Hydrogen Bonding (donor/acceptor) | Hydrogen bond donors/acceptors |
Structure-Guided Design Principles for New Analogues
The structural information obtained from crystallographic, NMR, and computational studies forms the basis for structure-guided drug design. The goal is to synthesize new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies on related benzothiazole-phenyl analogues have shown that the placement of substituents on the aromatic rings can significantly impact biological activity. nih.gov For example, the introduction of trifluoromethyl groups has been explored to enhance metabolic stability, although this was not always successful. nih.gov
Based on a hypothetical binding model of this compound, several design principles for new analogues can be proposed:
Modification of the Morpholine Ring: Replacing the morpholine ring with other heterocyclic systems (e.g., piperidine (B6355638), piperazine) could probe the steric and electronic requirements of the binding pocket.
Substitution on the Benzothiazole Core: Introducing small substituents onto the benzothiazole ring could modulate the electronic properties and provide additional interaction points.
Alteration of the 6-hydroxyl Group: Converting the hydroxyl group to an ether or ester could investigate the importance of its hydrogen-bonding capacity.
Computational approaches, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used to predict the binding affinities of designed analogues before their synthesis, thus prioritizing the most promising candidates.
Biophysical Techniques for Binding Affinity and Kinetic Characterization
Quantifying the binding affinity and kinetics of this compound to its target is crucial for understanding its biological efficacy. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful techniques for this purpose.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. frontiersin.org
In a typical ITC experiment for this compound, a solution of the compound would be titrated into a solution containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. Fitting this data to a suitable binding model yields the thermodynamic parameters.
While specific ITC data for this compound is not available, studies on other small molecules binding to their targets demonstrate the utility of this technique. mdpi.com The thermodynamic signature obtained from ITC can provide insights into the driving forces of the interaction. For example, a favorable enthalpic contribution (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be associated with the release of ordered water molecules from the binding site (the hydrophobic effect).
Table 2: Hypothetical Thermodynamic Binding Parameters for this compound
| Parameter | Description | Hypothetical Value | Interpretation |
| Kd | Dissociation Constant | 1 µM | Moderate binding affinity |
| n | Stoichiometry | 1 | One molecule of the compound binds to one molecule of the protein |
| ΔH | Enthalpy Change | -5 kcal/mol | Exothermic reaction, indicating favorable interactions |
| TΔS | Entropic Contribution | +2 kcal/mol | Favorable entropic contribution |
| ΔG | Gibbs Free Energy Change | -7 kcal/mol | Spontaneous binding |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information about the binding event, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff to kon.
In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution of this compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
The resulting sensorgram provides a wealth of kinetic information. The association phase shows how quickly the compound binds to the target, while the dissociation phase reveals how long it remains bound. A slow dissociation rate is often desirable for drug candidates as it can lead to a prolonged duration of action.
While no specific SPR data for this compound has been published, the technique is widely used in drug discovery to characterize the binding kinetics of small molecules.
Future Perspectives, Challenges, and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies for Accessibility
The accessibility of 2-Morpholin-4-yl-1,3-benzothiazol-6-ol is fundamental to its comprehensive investigation and potential future applications. While specific synthetic routes for this exact molecule are not extensively detailed in publicly available literature, established methods for the synthesis of benzothiazole (B30560) derivatives provide a strong foundation for the development of novel and sustainable approaches. derpharmachemica.comnih.gov
Conventional methods for benzothiazole synthesis often involve the condensation of 2-aminothiophenols with various electrophiles. derpharmachemica.com For this compound, a plausible route would involve the reaction of 2-amino-5-hydroxythiophenol with a morpholine-containing electrophile. However, these traditional methods can suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.
Future research should focus on developing greener and more efficient synthetic strategies. This includes the exploration of:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of benzothiazole derivatives. nih.gov
Catalyst-free and solvent-free reactions: These approaches align with the principles of green chemistry by minimizing environmental impact.
Flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity and scalability.
A comparative overview of potential synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Conventional Condensation | Well-established methodology | Harsh conditions, potential for low yields, waste generation |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Specialized equipment required |
| Catalyst-Free/Solvent-Free | Environmentally friendly, reduced cost | May require higher temperatures or longer reaction times |
| Flow Chemistry | High scalability, improved process control | Initial setup costs can be high |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. biointerfaceresearch.com Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govnih.gov The presence of the morpholine (B109124) and hydroxyl moieties on the this compound structure suggests several potential avenues for biological activity that remain to be explored.
The morpholine group can enhance aqueous solubility and act as a hydrogen bond acceptor, potentially influencing the pharmacokinetic properties and target-binding profile of the molecule. mdpi.com The hydroxyl group at the 6-position can participate in hydrogen bonding interactions within a biological target's active site.
Future research should aim to elucidate the specific biological targets and mechanistic pathways of this compound. High-throughput screening against a diverse panel of enzymes and receptors could reveal novel activities. Given the known activities of related compounds, particular attention should be paid to its potential as an inhibitor of kinases, such as PI3K, or as a modulator of inflammatory pathways. researchgate.net
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.net These computational tools can be leveraged to accelerate the design and optimization of novel compounds, including derivatives of this compound.
Predictive Modeling: AI/ML algorithms can be trained on existing data for benzothiazole derivatives to predict the biological activity, physicochemical properties, and potential toxicity of new virtual compounds. This allows for the in silico screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Design: Generative AI models can design entirely new molecules with desired properties, using the this compound scaffold as a starting point. This can lead to the discovery of compounds with improved potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: ML can help to identify complex patterns in SAR data, providing insights into the key structural features that govern biological activity.
The application of AI/ML in the design of this compound derivatives is summarized in Table 2.
| AI/ML Application | Potential Impact |
| Predictive Modeling | Prioritization of synthetic targets, reduction in experimental costs |
| De Novo Design | Discovery of novel and potent analogs |
| SAR Analysis | Deeper understanding of the molecular determinants of activity |
Addressing Challenges in Compound Optimization for Specific Research Applications
While this compound holds promise, its optimization for specific research applications will likely present several challenges. These may include improving its potency, selectivity, and pharmacokinetic profile.
Potency and Selectivity: Fine-tuning the structure to enhance binding affinity for a specific target while minimizing off-target effects is a critical challenge. This will require iterative cycles of design, synthesis, and biological evaluation.
Pharmacokinetics: Optimizing properties such as absorption, distribution, metabolism, and excretion (ADME) is crucial for in vivo efficacy. The morpholine and hydroxyl groups can be modified to modulate these properties.
Solubility and Stability: Ensuring adequate aqueous solubility and metabolic stability is essential for both in vitro and in vivo studies.
Systematic structural modifications, guided by computational modeling and experimental data, will be necessary to address these challenges.
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The comprehensive investigation of this compound will necessitate a collaborative and interdisciplinary approach. Expertise from various fields will be required to fully unlock its potential.
Synthetic Chemistry: To develop efficient and scalable synthetic routes.
Computational Chemistry: To guide compound design and optimization using AI/ML and molecular modeling.
Pharmacology and Biology: To elucidate the biological targets and mechanisms of action through in vitro and in vivo studies.
Structural Biology: To determine the three-dimensional structures of the compound in complex with its biological targets, providing insights for rational drug design.
Collaborations between academic research institutions, pharmaceutical companies, and contract research organizations will be instrumental in advancing the study of this promising molecule. Such interdisciplinary efforts will be crucial for translating fundamental research findings into tangible therapeutic applications.
Q & A
Q. What are the common synthetic routes for 2-Morpholin-4-yl-1,3-benzothiazol-6-ol, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the benzothiazole core formation followed by functionalization with morpholine. Key steps include:
- Microwave-assisted synthesis for accelerated reaction kinetics and improved yield, as demonstrated in substituted 2-aminobenzothiazoles .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for morpholine incorporation.
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct suppression .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Methodological Answer: Crystallographic analysis involves:
- Data collection : High-resolution X-ray diffraction (XRD) with synchrotron radiation.
- Structure refinement : SHELX software (e.g., SHELXL for small-molecule refinement) ensures precise atomic coordinate determination .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular geometry and disorder .
- Validation : PLATON or CCDC tools check for missed symmetry or hydrogen-bonding inconsistencies .
Q. What are the primary biomedical applications of this compound?
Methodological Answer:
- Amyloid PET Imaging : Derivatives like [18F]Flutemetamol serve as radiotracers for Alzheimer’s disease, leveraging the compound’s affinity for β-amyloid plaques .
- Antiviral Research : Structural analogs (e.g., 2-amino-1,3-benzothiazol-6-ol) bind SARS-CoV-2 nucleoproteins, suggesting potential for antiviral drug design .
Advanced Research Questions
Q. How do researchers resolve discrepancies in hydrogen-bonding patterns observed in crystallographic studies?
Methodological Answer:
- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to identify consistent vs. context-dependent patterns .
- Cross-validation : Compare results from SHELX-refined structures with alternative software (e.g., OLEX2) to rule out refinement artifacts .
- Thermal Parameter Analysis : High displacement parameters (B-factors) may indicate dynamic disorder, necessitating re-measurement at lower temperatures .
Q. What methodological challenges arise when incorporating this compound into radiopharmaceuticals like [18F]Flutemetamol?
Methodological Answer:
- Radiolabeling Efficiency : Direct fluorination at the 3-position requires anhydrous conditions to prevent hydrolysis .
- In Vivo Stability : Metabolite analysis via HPLC-MS is critical to assess defluorination or demethylation .
- Dosimetry : Optimize specific activity (>2 GBq/μmol) to minimize mass-driven off-target effects .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., SARS-CoV-2 nucleoprotein) .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, evaluating RMSD and hydrogen-bond persistence.
- QSAR Models : Corrogate substituent effects (e.g., morpholine vs. piperidine) on bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
